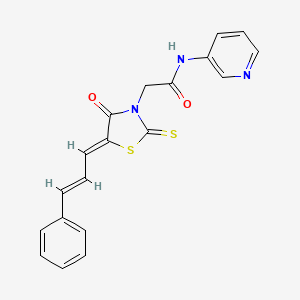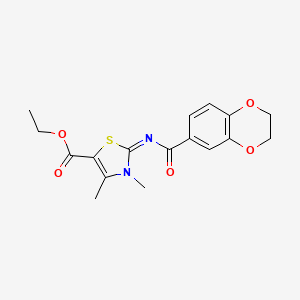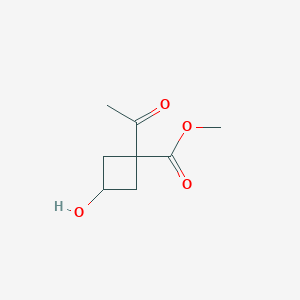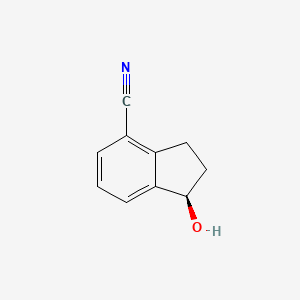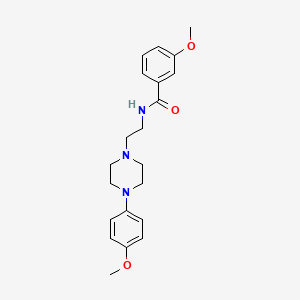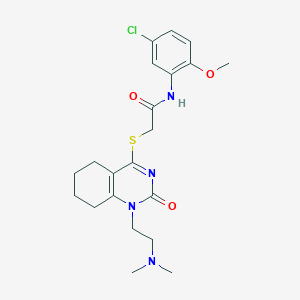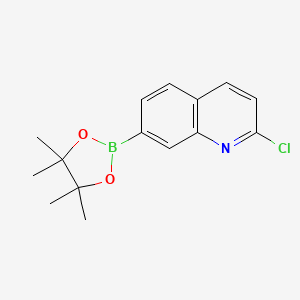
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a boronic acid derivative . Boronic acids are the most commonly studied boron compounds, which are active as anticancer , antibacterial , antiviral agents , etc. In addition, boronic acid pinacol esters also play an important role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy .
Synthesis Analysis
This compound was obtained by a five-step substitution reaction . The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal was structurally determined by X-ray diffraction and conformational analysis was performed .Molecular Structure Analysis
The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization . The molecular electrostatic potential and frontier molecular orbital of the title compound were further studied by using density functional theory .Chemical Reactions Analysis
As an important intermediate, pinacol boronic acid plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions is the Suzuki–Miyaura reaction .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Quinoxaline derivatives, including those based on 2-chloroquinolines, have been synthesized and tested for antimicrobial activity. These compounds have shown promise in possessing optimized antimicrobial activity, which is valuable in the field of pharmaceuticals and healthcare research (Singh et al., 2010).
Fluorescence in Biochemistry and Medicine
Quinoline derivatives are known as efficient fluorophores and are used in studying various biological systems. Their application in DNA fluorophores is particularly significant, as they are promising in the fields of biochemistry and medicine for the analysis of biological systems (Aleksanyan & Hambardzumyan, 2013).
HPLC-Fluorescence Analysis in Pharmaceuticals
2-Chloroquinolines have been used as fluorogenic labeling reagents in pre-column derivatization for HPLC separation of various compounds in pharmaceutical formulations. This application is crucial for ensuring the quality and safety of pharmaceutical products (Gatti et al., 1997).
Corrosion Inhibition
Quinoxaline compounds, including derivatives of 2-chloroquinolines, have been studied for their corrosion inhibition efficiencies. This research is important in the field of materials science and engineering, especially for protecting metals like copper in various industrial applications (Zarrouk et al., 2014).
Free Radical Scavenging Properties
Studies on 2-chloroquinoline derivatives have shown significant free radical scavenging activity. This property is essential in the development of new antioxidants, which have potential health benefits and applications in food and pharmaceutical industries (Subashini et al., 2010).
Investigation of Hydrolysis Products
The study of the hydrolysis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a related compound, revealed unexpected products. Understanding these hydrolysis processes is crucial in organic chemistry and for the development of new chemical compounds (Son et al., 2015).
Mécanisme D'action
Target of action
The compound “2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known to have various biological activities and can interact with numerous targets, including DNA, enzymes, and receptors .
Mode of action
Quinoline derivatives often exert their effects by intercalating into dna or binding to enzymes and receptors, thereby altering their function .
Biochemical pathways
Without specific information on “2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline”, it’s difficult to say which biochemical pathways it might affect. Quinoline derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Propriétés
IUPAC Name |
2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKBKQVPOKSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2259877-32-0 |
Source


|
| Record name | 2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2685878.png)
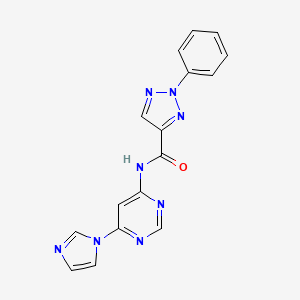
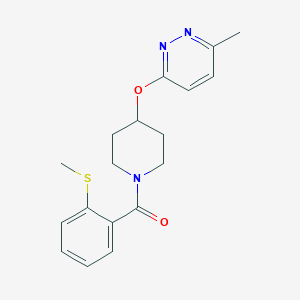
![[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine](/img/structure/B2685883.png)

